(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid
Overview
Description
“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid” is a derivative of alanine . It is a solid substance and should be stored in a sealed, dry environment at 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m1/s1 . This code provides a unique representation of the molecule’s structure.
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 353.42 . The compound should be stored in a sealed, dry environment at 2-8°C .
Scientific Research Applications
Synthesis of N-Fmoc-Protected β-Amino Acids : The Arndt-Eistert protocol has been successfully applied using N-Fmoc (Fmoc=[(9H-fluoren-9-yl)methoxy]carbonyl) α-amino acids to synthesize enantiomerically pure N-Fmoc-protected β-amino acids. This method yields high efficiency in only two steps (Ellmerer-Müller et al., 1998).
Preparation for Solid-Phase Syntheses of β2- and β2/β3-Peptides : The preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains (from Ile, Tyr, and Met) involves diastereoselective amidomethylation. This method is suitable for large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
Self-Assembled Structures by Fmoc Modified Amino Acids : Fmoc modified aliphatic uncharged single amino acids exhibit self-assembling properties. These self-assembled structures formed under various conditions have potential applications in designing novel architectures for material science and nanotechnology (Gour et al., 2021).
Synthesis of Oligomers from Amide-Linked Neuraminic Acid Analogues : N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids have been prepared and incorporated into solid-phase synthesis, leading to efficient synthesis of oligomers (Gregar & Gervay-Hague, 2004).
Synthesis of Differentially Protected Azatryptophan Analogs : This research demonstrates a class of differentially protected azatryptophan derivatives synthesized via Negishi coupling. The protecting groups, namely, Ts, Fmoc, and tBu, can be easily removed selectively (Nimje et al., 2020).
Enzyme-Activated Surfactants for Dispersion of Carbon Nanotubes : N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been used as surfactants for carbon nanotubes, indicating potential applications in nanotechnology and material science (Cousins et al., 2009).
Synthesis of Complex Head-to-Side-Chain Cyclodepsipeptides : This research outlines the synthesis of complex cyclodepsipeptides, indicating potential pharmaceutical applications due to their broad range of biological activities (Pelay-Gimeno et al., 2016).
Safety and Hazards
The compound has been classified with the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound, including avoiding breathing dust/fumes, wearing protective gloves/clothing/eye/face protection, and washing thoroughly after handling .
Mechanism of Action
Target of Action
Fmoc-D-Dap-OH is primarily used as a building block in peptide synthesis . The primary targets of this compound are the amino groups of other amino acids that are involved in the formation of peptides .
Mode of Action
The Fmoc group in Fmoc-D-Dap-OH serves as a protective group for the amino group during peptide synthesis . It prevents unwanted side reactions from occurring during the synthesis process. The Fmoc group can be selectively removed under basic conditions, allowing the amino group to participate in peptide bond formation .
Biochemical Pathways
Fmoc-D-Dap-OH is involved in the biochemical pathway of peptide synthesis. It is incorporated into the growing peptide chain during the elongation phase of synthesis. The removal of the Fmoc group is a critical step that allows the amino group to form a peptide bond with the carboxyl group of another amino acid .
Action Environment
The action of Fmoc-D-Dap-OH is highly dependent on the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can influence its efficacy and stability. For example, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, careful control of the reaction environment is crucial for the successful use of Fmoc-D-Dap-OH in peptide synthesis.
Properties
IUPAC Name |
(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSLKWZYHRLRRL-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350934 | |
Record name | 3-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251317-00-7 | |
Record name | 3-Amino-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=251317-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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